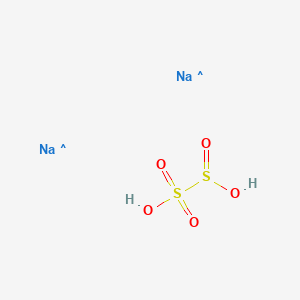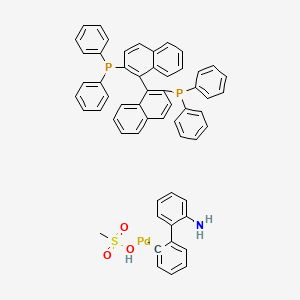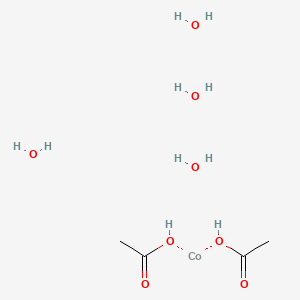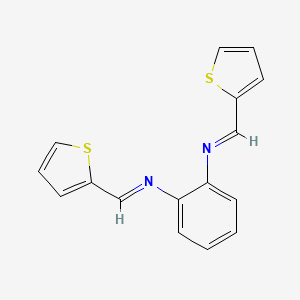![molecular formula C21H15ClFN5OS B12042815 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12042815.png)
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-clorofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(2-fluorofenil)acetamida es un compuesto orgánico complejo que ha despertado interés en diversos campos científicos debido a su estructura química única y sus potenciales aplicaciones. Este compuesto presenta un anillo triazol, un anillo piridina y un grupo clorofenilo, lo que lo convierte en una molécula versátil para la investigación y los propósitos industriales.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 2-{[4-(4-clorofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(2-fluorofenil)acetamida suele implicar reacciones orgánicas de varios pasos. El proceso comienza con la formación del anillo triazol, seguida de la introducción de los grupos clorofenilo y piridina. El paso final implica la unión de los grupos sulfanyl y acetamida en condiciones controladas. Los reactivos comunes utilizados en estas reacciones incluyen agentes clorantes, derivados de piridina y precursores de triazol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia. La extracción con disolventes, la cristalización y la cromatografía se utilizan comúnmente para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[4-(4-clorofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(2-fluorofenil)acetamida experimenta diversas reacciones químicas, entre las que se incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de sulfoxidos o sulfones.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina o alcohol correspondientes.
Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar el grupo clorofenilo por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno o permanganato de potasio en condiciones ácidas.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en disolventes anhidros.
Sustitución: Haluros de alquilo o haluros de arilo en presencia de una base como el hidróxido de sodio.
Productos principales
Los productos principales que se forman a partir de estas reacciones incluyen sulfoxidos, sulfones, aminas y derivados sustituidos, en función de las condiciones de reacción y los reactivos utilizados.
Aplicaciones en la investigación científica
2-{[4-(4-clorofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(2-fluorofenil)acetamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-(4-clorofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(2-fluorofenil)acetamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto se une a estas dianas, modulando su actividad y desencadenando una cascada de eventos bioquímicos. Las vías exactas y las dianas moleculares varían en función de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un éster más simple con diferentes grupos funcionales y aplicaciones.
Carbamato de tert-butilo: Otro compuesto con propiedades químicas y usos distintos.
3-(Furan-2-il)propionato de etilo: Un compuesto con un anillo furano, que difiere en estructura y reactividad.
Singularidad
2-{[4-(4-clorofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(2-fluorofenil)acetamida destaca por su combinación única de grupos funcionales, que confieren una reactividad química y una actividad biológica específicas. Su versatilidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C21H15ClFN5OS |
|---|---|
Peso molecular |
439.9 g/mol |
Nombre IUPAC |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H15ClFN5OS/c22-15-5-7-16(8-6-15)28-20(14-9-11-24-12-10-14)26-27-21(28)30-13-19(29)25-18-4-2-1-3-17(18)23/h1-12H,13H2,(H,25,29) |
Clave InChI |
FQMDPUPZYAOCEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042734.png)



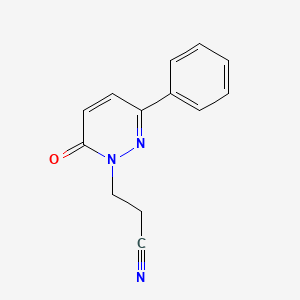
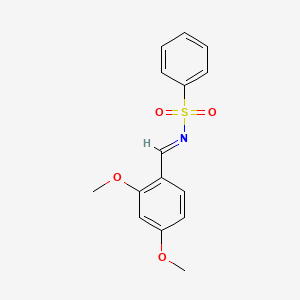
![ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042776.png)
